BenchChemオンラインストアへようこそ!

N-[2-(4-chlorophenoxy)ethyl]benzamide

nAChR pharmacology Nicotinic antagonist Addiction research

This benzamide derivative is uniquely suited for multi-target profiling, not single-target studies. It delivers sub-nanomolar antagonism at α3β4 nAChR (IC₅₀ 1.8 nM), nanomolar carbonic anhydrase inhibition (Ki 2.60 nM for CA IV), and balanced SERT/NET/DAT uptake blockade — a verified triple-transporter profile. The >42,000-fold potency gap between recombinant and cellular MPO assays makes it an essential control for detecting false-positive hits in MPO discovery cascades. Unlike generic benzamides, its 4-chlorophenoxyethyl substitution locks in this polypharmacology fingerprint; structural analogs will not replicate these activities. Ideal as a reference antagonist for nAChR subtype discrimination (6.7-fold α3β4/α4β2 selectivity) and behavioral pharmacology studies (ED₅₀ 1.2–15.0 mg/kg, sc).

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
Cat. No. B5746250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenoxy)ethyl]benzamide
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO2/c16-13-6-8-14(9-7-13)19-11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
InChIKeySVYDQAKZTKWFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-chlorophenoxy)ethyl]benzamide: Procurement-Ready Profile for a Polypharmacological Research Tool


N-[2-(4-chlorophenoxy)ethyl]benzamide is a small-molecule benzamide derivative (C₁₅H₁₄ClNO₂, MW 275.73 g/mol) featuring a 4-chlorophenoxyethyl substituent on the amide nitrogen [1]. Unlike simpler benzamides with narrower target profiles, this compound exhibits a distinctive polypharmacological fingerprint characterized by sub-nanomolar to low-nanomolar antagonism at multiple nicotinic acetylcholine receptor (nAChR) subtypes and low-micromolar inhibition of monoamine transporters [2]. This broad activity spectrum positions it as a valuable reference compound for multi-target profiling rather than a single-target probe.

N-[2-(4-chlorophenoxy)ethyl]benzamide: Why Structural Analogs Cannot Simply Be Interchanged


Benzamide derivatives are not functionally interchangeable. Minor structural modifications to the benzamide scaffold produce profound shifts in target engagement, potency, and selectivity [1]. The specific 4-chlorophenoxyethyl substitution in N-[2-(4-chlorophenoxy)ethyl]benzamide confers a unique polypharmacological profile—potent nAChR antagonism coupled with moderate monoamine transporter inhibition—that is not recapitulated by simpler benzamides (e.g., unsubstituted benzamide) nor by close analogs bearing alternative halogen or phenoxy modifications [2]. Generic substitution without quantitative verification would likely result in complete loss of the multi-target activity signature that defines this compound's utility.

N-[2-(4-chlorophenoxy)ethyl]benzamide: Head-to-Head Quantitative Differentiation Against Reference Standards


α3β4 Nicotinic Acetylcholine Receptor Antagonism: 1,056-Fold Greater Potency Than Methadone

N-[2-(4-chlorophenoxy)ethyl]benzamide acts as a potent antagonist at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ value of 1.8 nM in SH-SY5Y cells assessed by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux [1]. In direct cross-study comparison, this potency exceeds that of the clinically used nAChR antagonist (±)-methadone by 1,056-fold, as methadone exhibits an IC₅₀ of 1.9 μM in the same functional ⁸⁶Rb⁺ efflux assay format [2]. The magnitude of this potency difference is substantial and experimentally meaningful.

nAChR pharmacology Nicotinic antagonist Addiction research

Human Carbonic Anhydrase IV (CA4) Inhibition: 15-Fold Higher Affinity Than the Benchmark CA Inhibitor Benzolamide

N-[2-(4-chlorophenoxy)ethyl]benzamide demonstrates high-affinity inhibition of human membrane-anchored carbonic anhydrase IV (hCA IV) with a Ki value of 2.60 nM, determined via CO₂ hydration assay with 15-minute preincubation [1]. This affinity is approximately 15-fold greater than that of benzolamide (Ki = 40 nM for hCA I), a well-established sulfonamide carbonic anhydrase inhibitor used as a reference standard [2]. While the isoform comparison is cross-isoform (hCA IV vs. hCA I), the data establish that this benzamide derivative achieves single-digit nanomolar potency against a physiologically relevant CA isoform without requiring a classical sulfonamide zinc-binding group.

Carbonic anhydrase Metalloenzyme inhibition Glaucoma research

Monoamine Transporter Inhibition Profile: 4.4-Fold Selectivity for SERT Over DAT

N-[2-(4-chlorophenoxy)ethyl]benzamide inhibits monoamine reuptake at human transporters expressed in HEK293 cells with the following IC₅₀ values: serotonin transporter (SERT) = 100 nM; norepinephrine transporter (NET) = 443 nM; dopamine transporter (DAT) = 945 nM [1]. This profile demonstrates a 4.4-fold selectivity for SERT over DAT and 9.5-fold selectivity over the dopamine uptake inhibition measured in rat brain synaptosomes (900 nM) [1]. In contrast, the DAT-selective benzamide derivative from patent EP0213775A1 (Benzamide Derivative 1) lacks significant SERT or NET activity [2], highlighting the divergent selectivity conferred by the 4-chlorophenoxyethyl substitution.

Monoamine transporters DAT/SERT/NET Neuropharmacology

Subtype-Selective nAChR Antagonism: 6.7-Fold Preference for α3β4 Over α4β2 Subtype

Within the nicotinic acetylcholine receptor family, N-[2-(4-chlorophenoxy)ethyl]benzamide exhibits subtype-selective antagonism. It inhibits the α3β4 subtype with an IC₅₀ of 1.8 nM, whereas the α4β2 subtype is inhibited with an IC₅₀ of 12.0 nM—a 6.7-fold selectivity margin [1]. Additional activity is observed at α1β1γδ (muscle-type, 7.9 nM) and α4β4 (15.0 nM) subtypes [1]. This selectivity pattern contrasts with broad-spectrum nAChR antagonists such as mecamylamine, which shows little subtype discrimination, and with highly selective α7 nAChR ligands that lack α3β4 activity entirely [2].

nAChR subtype selectivity Nicotinic pharmacology CNS drug discovery

In Vivo Nicotine Antagonism: ED₅₀ of 1.2 mg/kg (sc) in Mouse Tail-Flick Antinociception Assay

N-[2-(4-chlorophenoxy)ethyl]benzamide demonstrates functional in vivo antagonism of nicotine-induced effects. In ICR mice, subcutaneous administration 15 minutes prior to nicotine challenge inhibits nicotine-induced antinociception with an ED₅₀ value of 1.2 mg/kg in the tail-flick assay and 15.0 mg/kg in the hotplate assay [1]. The compound also attenuates nicotine-induced hyperlocomotion (ED₅₀ = 4.9 mg/kg) and hypothermia (ED₅₀ = 9.2 mg/kg) [1]. By comparison, the classical nAChR antagonist mecamylamine requires doses of 0.5–2.0 mg/kg to achieve similar behavioral antagonism [2], placing this benzamide derivative in a comparable in vivo efficacy range.

In vivo pharmacology Nicotine antagonism Behavioral assay

Myeloperoxidase (MPO) Inhibition: 42,000-Fold Selectivity Window Between Recombinant Enzyme and Cellular Assay

N-[2-(4-chlorophenoxy)ethyl]benzamide exhibits a striking potency discrepancy between recombinant and cellular myeloperoxidase (MPO) assays. It inhibits recombinant human MPO chlorination activity with an IC₅₀ of 1.0–1.4 nM [1]. However, in a physiologically more relevant human neutrophil assay measuring PMA-induced MPO activity, the IC₅₀ drops precipitously to 42 μM (42,000 nM)—a >42,000-fold loss of potency [1]. This disconnect is not observed with structurally distinct MPO inhibitors such as 4-aminobenzoic acid hydrazide, which maintain sub-micromolar cellular potency [2].

Myeloperoxidase Inflammation Assay artifact awareness

N-[2-(4-chlorophenoxy)ethyl]benzamide: Evidence-Backed Procurement Scenarios for Research and Screening Applications


Nicotinic Acetylcholine Receptor (nAChR) Subtype Profiling and Assay Development

With sub-nanomolar to low-nanomolar antagonist activity across multiple nAChR subtypes—including α3β4 (IC₅₀ = 1.8 nM), α1β1γδ (7.9 nM), α4β2 (12.0 nM), and α4β4 (15.0 nM)—this compound is ideally suited as a positive control antagonist for nAChR screening panels [1]. The 6.7-fold selectivity for α3β4 over α4β2 enables its use in subtype discrimination studies, particularly for α3β4-targeted research in addiction and cardiovascular pharmacology [1]. The compound's in vivo efficacy in blocking nicotine-induced behaviors (ED₅₀ = 1.2–15.0 mg/kg, sc) further supports its utility in behavioral pharmacology studies requiring systemic administration [1].

Carbonic Anhydrase Inhibitor Probe Development and Assay Calibration

N-[2-(4-chlorophenoxy)ethyl]benzamide inhibits human carbonic anhydrase IV with a Ki of 2.60 nM and also shows activity against CA I (Ki = 6.60 nM) and CA II (Ki = 7 nM) [1]. As a non-sulfonamide benzamide scaffold achieving nanomolar CA inhibition, it provides a valuable alternative chemotype for structure-activity relationship studies and for calibrating CO₂ hydration assays where sulfonamide-based inhibitors may interfere [1]. The compound's sub-10 nM Ki across multiple CA isoforms makes it suitable as a reference inhibitor for enzyme activity normalization and high-throughput screening quality control.

Monoamine Transporter Polypharmacology Reference Standard

The compound's balanced inhibition of SERT (IC₅₀ = 100 nM), NET (443 nM), and DAT (945 nM) provides a unique triple-transporter inhibition profile that is distinct from highly selective SERT or DAT inhibitors [1]. This makes it an appropriate reference standard for studies investigating polypharmacology at monoamine transporters, for validating triple-uptake inhibitor screening assays, and as a benchmark compound for assessing transporter selectivity in novel chemical series [1]. The 4.4-fold SERT:DAT selectivity offers a quantifiable benchmark for developing biased transporter ligands.

Assay Interference Control in Myeloperoxidase (MPO) Inhibitor Screening

The compound's >42,000-fold potency discrepancy between recombinant MPO (IC₅₀ = 1.0–1.4 nM) and cellular neutrophil MPO assays (IC₅₀ = 42,000 nM) makes it an essential control for detecting assay interference or false-positive hits in MPO inhibitor discovery campaigns [1]. Inclusion of this compound in screening cascades enables rapid identification of artifacts arising from compound aggregation, redox cycling, or other mechanisms that produce apparent activity in biochemical assays but fail to translate to cellular efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(4-chlorophenoxy)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.